molecular formula C4H13N3 B157565 Ethanamine, 2-hydrazino-N,N-dimethyl- CAS No. 1754-57-0

Ethanamine, 2-hydrazino-N,N-dimethyl-

Cat. No. B157565
CAS RN: 1754-57-0
M. Wt: 103.17 g/mol
InChI Key: XXYDEJAJDOABCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMHA, a central nervous system stimulant, is structurally similar to other stimulants such as DMAA and amphetamines. It is typically synthesized from heptanal, which is then converted to 2-aminoheptane through a series of steps including nitrosylation, bromination, and reduction.


Molecular Structure Analysis

The molecular formula of Ethanamine, 2-hydrazino-N,N-dimethyl- is C4H13N3. The InChI is InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3 and the SMILES structure is CN©CCNN.


Chemical Reactions Analysis

DMHA is highly reactive due to the presence of its amino group. It is synthesized through a series of chemical reactions starting with heptanal. The first step involves the nitrosylation of heptanal to form 2-nitroheptane, which is then brominated to form 2-bromoheptane. The bromination step involves the use of an acid catalyst such as HBr. The next step is the reduction of 2-bromoheptane to 2-aminoheptane, which is then methylated using dimethylamine to form DMHA.


Physical And Chemical Properties Analysis

DMHA is a colorless liquid at room temperature with a boiling point of 185-186°C. It has a molecular weight of 173.25 g/mol and a pKa of 10.89. DMHA is poorly soluble in water but is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Application in Heterocyclic Chemistry

  • Summary of the Application: N,N-dimethylenaminones, which are related to Ethanamine, 2-hydrazino-N,N-dimethyl-, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
  • Results or Outcomes: These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Application in Spectral Analysis

  • Summary of the Application: Ethanamine, 2-hydrazino-N,N-dimethyl-2-oxo- is used in spectral analysis. It is used in the identification of unknown compounds through the comparison of their spectral data with reference spectra .

Application in Scientific Research

  • Summary of the Application: Ethanamine, 2-hydrazino-N,N-dimethyl- is a chemical compound used in various scientific research fields such as medicine, pharmacology, and materials science.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.

Application in Spectral Analysis

  • Summary of the Application: Ethanamine, 2-hydrazino-N,N-dimethyl-2-oxo- is used in spectral analysis. It is used in the identification of unknown compounds through the comparison of their spectral data with reference spectra .

Application in Scientific Research

  • Summary of the Application: Ethanamine, 2-hydrazino-N,N-dimethyl- is a chemical compound used in various scientific research fields such as medicine, pharmacology, and materials science.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.

Safety And Hazards

The safety data sheet for a similar compound, Ethanamine, N,N-dimethyl-, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-hydrazinyl-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYDEJAJDOABCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169981
Record name Ethanamine, 2-hydrazino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, 2-hydrazino-N,N-dimethyl-

CAS RN

1754-57-0
Record name 2-Hydrazinyl-N,N-dimethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1754-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-hydrazino-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-hydrazino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylaminoethylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, L Ke, Q Yang, Y Peng, Y Hu, L Dai… - International Journal of …, 2019 - ijabe.org
A biorefinery process was developed in this study to obtain bioactive compounds and bio-oil from Camellia oleifera shells. Four different extraction techniques (water, ethanol, …
Number of citations: 8 www.ijabe.org

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